molecular formula C2HF3O3 B8536823 Trifluoroperacetic acid CAS No. 359-48-8

Trifluoroperacetic acid

Cat. No. B8536823
M. Wt: 130.02 g/mol
InChI Key: XYPISWUKQGWYGX-UHFFFAOYSA-N
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Patent
US04116984

Procedure details

2.54 g (10 mmoles) of (1,2,3,5/0)-1,2-anhydro-3,6-dibromo-cyclohex-4-ene-1,2-diol are dissolved in 50 ml of methylene chloride, 5.68 g (40 mmoles) of finely powdered disodium phosphate are added, followed by 15 mmoles of trifluoroperacetic acid added whilst cooling with ice, and the mixture is stirred for 24 hours at 0°-10° C. (Trifluoroperacetic acid is obtained from bis-trifluoroacetic anhydride and 85 percent strength hydrogen peroxide). The solvent is stripped off and the entire residue is thoroughly washed with water, dried and recrystallized from dioxane. 2.2 g (82%) of colorless needles, melting point 225°-227° C., are obtained.
[Compound]
Name
(1,2,3,5/0)-1,2-anhydro-3,6-dibromo-cyclohex-4-ene-1,2-diol
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
disodium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(O)([O-])([O-])=O.[Na+].[Na+].[F:8][C:9]([F:15])([F:14])[C:10]([O:12][OH:13])=[O:11]>C(Cl)Cl>[F:8][C:9]([F:15])([F:14])[C:10]([O:12][OH:13])=[O:11].[OH:12][OH:13] |f:0.1.2|

Inputs

Step One
Name
(1,2,3,5/0)-1,2-anhydro-3,6-dibromo-cyclohex-4-ene-1,2-diol
Quantity
2.54 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
disodium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])O.[Na+].[Na+]
Step Three
Name
Quantity
15 mmol
Type
reactant
Smiles
FC(C(=O)OO)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 24 hours at 0°-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with ice

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(C(=O)OO)(F)F
Name
Type
product
Smiles
OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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